molecular formula C19H15N4+ B181601 Triphenyltetrazolium CAS No. 902-00-1

Triphenyltetrazolium

Cat. No. B181601
CAS RN: 902-00-1
M. Wt: 299.3 g/mol
InChI Key: LNOBZXNCABUBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triphenyltetrazolium (TTC) is a redox indicator that is widely used in scientific research to detect the presence of living cells. It is a colorless compound that turns into a red formazan dye when it comes into contact with living cells. TTC has been used in various research fields, including microbiology, biochemistry, and biotechnology.

Scientific Research Applications

Cellular Physiology Studies Triphenyltetrazolium chloride is used as a reagent in studies of cellular physiology, particularly in identifying intracellular sites of dehydrogenase activity. It has been utilized in research on plants such as sugar cane, aiding in understanding cellular responses to various conditions, including the action of antibiotics on dehydrogenase systems (Pratt & Dufrénoy, 1948).

Environmental Stress Indicator in Forest Stands In forestry research, triphenyltetrazolium chloride (TTC) has been explored as an indicator of fine-root vitality and environmental stress, such as excess nitrogen, in coniferous forests. This application allows for assessing the health and stress responses of root systems in natural environments (Clemensson-Lindell, 1994).

Plant Tissue Studies TTC is valuable in plant studies, where it has been used to indicate enzymatic reducing systems in various plant tissues, including stems, leaves, and roots. This application provides insights into the physiological status and responses of different plant parts to various conditions (Hewitt & Agarwala, 1952).

Microbial Dehydrogenase Activity In microbiology, triphenyltetrazolium bromide serves as an indicator of bacterial dehydrogenase activity. This application is essential for understanding microbial physiology and responses to different environmental conditions (Hugo, 1954).

Detection of Tissue Necrosis TTC staining has been used in medical research to detect irreversibly damaged tissue after ischemia and reperfusion, particularly in studies of myocardial ischemia (Barnard et al., 1986).

Soil Dehydrogenase Activity In soil science, TTC is used for measuring soil dehydrogenase activity, an important indicator of soil health and microbial activity. Modified methods involving TTC have been developed to assess the microbial activity in different soil types (Friedel, Mölter, & Fischer, 1994).

properties

IUPAC Name

2,3,5-triphenyltetrazol-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N4/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18/h1-15H/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOBZXNCABUBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N4+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1096-80-6 (bromide), 298-96-4 (chloride)
Record name Triphenyltetrazolium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30861848
Record name 2,3,5-Triphenyl-2H-tetrazol-3-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenyltetrazolium

CAS RN

902-00-1
Record name 2,3,5-Triphenyltetrazolium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenyltetrazolium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIPHENYLTETRAZOLIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OL20RET2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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